rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis
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Overview
Description
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent yields, and maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis has several applications in scientific research:
Chemistry: It serves as a valuable building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action for rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde, cis
- rac-(1R,2S,5S)-Bicyclo[3.1.0]hexane-2-carboxylic acid
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine |
InChI |
InChI=1S/C8H13NO/c9-8-4-6(8)5-10-7(8)2-1-3-7/h6H,1-5,9H2 |
InChI Key |
FGQZQXVEFMMLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)N |
Origin of Product |
United States |
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